Ethyl 2-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-{[2-(4-METHYLPHENYL)-2-OXO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[2-(4-METHYLPHENYL)-2-OXO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the Gewald reaction, which is used to synthesize thiophene derivatives. The reaction typically involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur and a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[2-(4-METHYLPHENYL)-2-OXO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiophene derivatives.
Scientific Research Applications
ETHYL 2-{[2-(4-METHYLPHENYL)-2-OXO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: The compound is used to investigate its effects on various biological pathways and molecular targets.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-{[2-(4-METHYLPHENYL)-2-OXO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
- ETHYL 2-AMINO-4,5,6,7-TETRAHYDROBENZO[B]THIOPHENE-3-CARBOXYLATE
- 1-(2-OXO-2-THIOPHEN-2-YL-ETHYL)-4-THIOPHEN-2-YL-PYRIMIDIN-1-IUM, BROMIDE
Uniqueness
ETHYL 2-{[2-(4-METHYLPHENYL)-2-OXO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific substitution pattern and the presence of both a thiophene ring and a benzothiophene moiety
Properties
Molecular Formula |
C25H26N2O4S2 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-methylphenyl)-2-oxo-1-(thiophene-2-carbonylamino)ethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C25H26N2O4S2/c1-3-31-25(30)20-17-7-4-5-8-18(17)33-24(20)27-22(26-23(29)19-9-6-14-32-19)21(28)16-12-10-15(2)11-13-16/h6,9-14,22,27H,3-5,7-8H2,1-2H3,(H,26,29) |
InChI Key |
DVFBSMQJDHLYFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(C(=O)C3=CC=C(C=C3)C)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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